4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid
CAS No.:
Cat. No.: VC18344531
Molecular Formula: C23H35N3O4
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
![4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid -](/images/structure/VC18344531.png)
Specification
Molecular Formula | C23H35N3O4 |
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Molecular Weight | 417.5 g/mol |
IUPAC Name | 4-[4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]piperazin-1-yl]benzoic acid |
Standard InChI | InChI=1S/C23H35N3O4/c1-23(2,3)30-22(29)26-12-9-18(10-13-26)8-11-24-14-16-25(17-15-24)20-6-4-19(5-7-20)21(27)28/h4-7,18H,8-17H2,1-3H3,(H,27,28) |
Standard InChI Key | YMIMMJUEOOUDRO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCN2CCN(CC2)C3=CC=C(C=C3)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of 4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic acid comprises three primary components:
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Benzoic acid moiety: Provides a carboxylic acid functional group for conjugation or hydrogen bonding.
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Piperazine ring: A six-membered diamine ring that enhances solubility and serves as a scaffold for substitutions.
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Boc-protected piperidine: A six-membered amine ring shielded by a tert-butoxycarbonyl (Boc) group, which prevents unwanted reactions at the amine site during synthesis .
The ethyl chain bridges the piperazine and piperidine rings, introducing conformational flexibility. The Boc group (C₅H₉O₂) is attached to the piperidine nitrogen, while the carboxylic acid group (C₇H₆O₂) occupies the para position of the benzene ring. The full molecular formula is C₂₃H₃₆N₃O₄, with a molar mass of 418.55 g/mol.
Table 1: Key Structural and Physical Properties
Synthesis and Reaction Pathways
The synthesis of 4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic acid involves multi-step organic reactions, leveraging protective group strategies and coupling methodologies:
Boc Protection of Piperidine
The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaOH or DMAP), yielding 1-Boc-4-piperidine . This step prevents side reactions during subsequent alkylation or coupling steps.
Piperazine Coupling
The ethyl-linked piperidine intermediate is coupled to piperazine using a Buchwald-Hartwig amination or Mitsunobu reaction. This step attaches the piperazine ring to the ethyl spacer .
Benzoic Acid Conjugation
The final step involves coupling the piperazine-piperidine intermediate to 4-bromobenzoic acid via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura). Alternatively, a nucleophilic aromatic substitution may be employed if electron-withdrawing groups activate the benzene ring .
Critical Challenges:
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Steric hindrance: The Boc group and ethyl spacer may reduce reaction efficiency, necessitating elevated temperatures or prolonged reaction times.
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Purification: Silica gel chromatography or recrystallization is required to isolate the final product due to structural complexity .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (~0.1 mg/mL) due to its hydrophobic Boc group and aromatic rings. It is soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM) . The Boc group enhances stability under basic conditions but is labile in acidic environments (e.g., TFA or HCl), enabling deprotection to free amines for further functionalization .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid) and ~1250 cm⁻¹ (C-O of ester).
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NMR (¹H): Key signals include δ 1.4 ppm (tert-butyl group), δ 3.4–4.0 ppm (piperazine and piperidine protons), and δ 7.8–8.1 ppm (aromatic protons) .
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Mass Spectrometry: Molecular ion peak at m/z 418.3 [M+H]⁺, with fragmentation patterns corresponding to Boc loss (m/z 318.2) and piperazine cleavage .
Applications in Drug Discovery and Development
PROTAC Linkers
The compound’s semi-flexible design makes it suitable as a linker in PROTACs, which require precise spatial orientation to recruit E3 ubiquitin ligases to target proteins. The ethyl spacer balances rigidity and flexibility, potentially optimizing ternary complex formation . For example, analogous Boc-protected piperidine-carboxylic acid derivatives have been used in degrading kinases and transcription factors .
Intermediate for CCR5 Antagonists
Structurally related N-(4-piperidinyl)-N-ethyl-phenylacetamides, derived from Boc-protected intermediates, are precursors to CCR5 chemokine receptor antagonists. These antagonists block viral entry in HIV-1 therapy, highlighting the therapeutic relevance of this chemical scaffold .
Peptide Mimetics and Conjugates
The carboxylic acid group enables conjugation to peptides or antibodies via amide bond formation. Such conjugates are explored for targeted drug delivery and imaging probes .
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